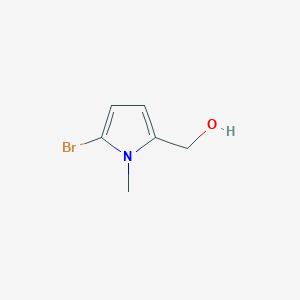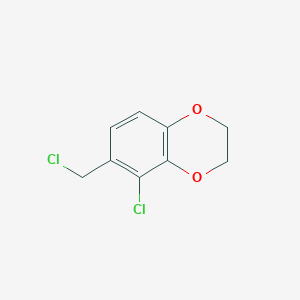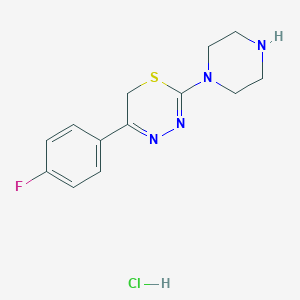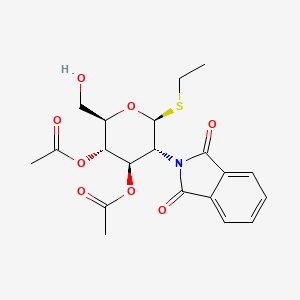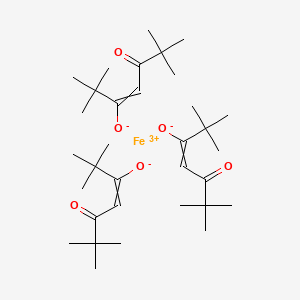
iron(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is a coordination compound where iron is complexed with 2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate ligands. This compound is known for its stability and unique chemical properties, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of iron(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate typically involves the reaction of iron salts with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. A common method includes dissolving iron(III) chloride in a solvent such as ethanol, followed by the addition of 2,2,6,6-tetramethyl-3,5-heptanedione and a base like sodium hydroxide. The reaction mixture is then stirred and heated to facilitate the formation of the complex .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely .
Análisis De Reacciones Químicas
Types of Reactions
Iron(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where the iron center is further oxidized.
Reduction: It can also undergo reduction reactions, where the iron center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the 2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using other ligands like phosphines or amines under controlled conditions.
Major Products Formed
The major products formed depend on the type of reaction. For example, oxidation may yield iron(IV) complexes, while reduction can produce iron(II) complexes. Substitution reactions result in new coordination compounds with different ligands .
Aplicaciones Científicas De Investigación
Iron(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of iron(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate involves its ability to coordinate with various substrates and participate in redox reactions. The iron center can undergo changes in oxidation state, facilitating electron transfer processes. This makes it an effective catalyst in many chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Comparación Con Compuestos Similares
Similar Compounds
Iron(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate): Similar in structure but with different ligand arrangements.
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)indium(III): An indium complex with similar ligands.
Bis(2,2,6,6-tetramethylheptane-3,5-dionato)copper: A copper complex with similar ligands.
Uniqueness
Iron(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is unique due to its specific coordination environment and the stability provided by the 2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate ligands. This stability makes it particularly useful in applications requiring robust and reliable iron complexes .
Propiedades
Fórmula molecular |
C33H57FeO6 |
|---|---|
Peso molecular |
605.6 g/mol |
Nombre IUPAC |
iron(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
InChI |
InChI=1S/3C11H20O2.Fe/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3 |
Clave InChI |
NXBJVTQWYMSPSJ-UHFFFAOYSA-K |
SMILES canónico |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Fe+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


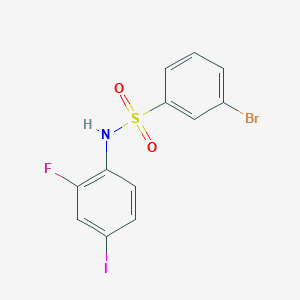

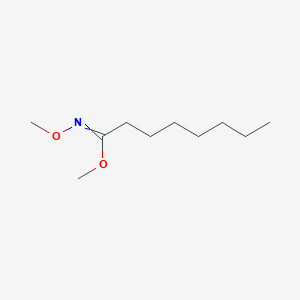
![(3S,9S,10R,13R,17R)-17-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12436621.png)
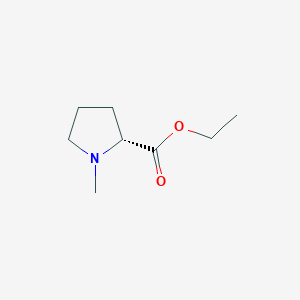
![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl}piperidine](/img/structure/B12436632.png)
![N-[(2R,3S,4S,5R,6R)-6-(2-aminoethoxy)-4-hydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide](/img/structure/B12436638.png)
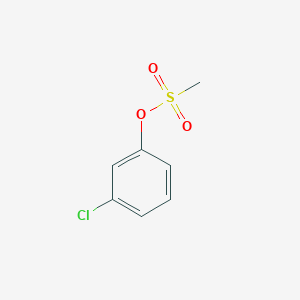
![{[4-Fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B12436661.png)
![[(4-Chloro-3-nitrophenyl)methyl]hydrazine](/img/structure/B12436678.png)
